Dmamhpn

Description

N,N'-Dimethyl-1,3-propanediamine (Dmamhpn) is a tertiary diamine compound characterized by a three-carbon alkyl chain with methyl groups attached to both terminal nitrogen atoms. Its IUPAC name is $ N,N' $-dimethylpropane-1,3-diamine, and its molecular formula is $ \text{C}5\text{H}{14}\text{N}_2 $. This compound is primarily utilized in coordination chemistry as a ligand for metal complexes, catalysis, and pharmaceutical intermediates .

Properties

CAS No. |

81134-44-3 |

|---|---|

Molecular Formula |

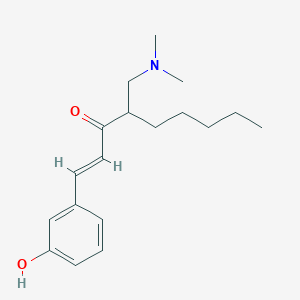

C18H27NO2 |

Molecular Weight |

289.4 g/mol |

IUPAC Name |

(E)-4-[(dimethylamino)methyl]-1-(3-hydroxyphenyl)non-1-en-3-one |

InChI |

InChI=1S/C18H27NO2/c1-4-5-6-9-16(14-19(2)3)18(21)12-11-15-8-7-10-17(20)13-15/h7-8,10-13,16,20H,4-6,9,14H2,1-3H3/b12-11+ |

InChI Key |

WZDGBYBTKNENBH-VAWYXSNFSA-N |

SMILES |

CCCCCC(CN(C)C)C(=O)C=CC1=CC(=CC=C1)O |

Isomeric SMILES |

CCCCCC(CN(C)C)C(=O)/C=C/C1=CC(=CC=C1)O |

Canonical SMILES |

CCCCCC(CN(C)C)C(=O)C=CC1=CC(=CC=C1)O |

Synonyms |

4-dimethylaminomethyl-1-(3-hydroxyphenyl)-1-nonen-3-one 4-dimethylaminomethyl-1-(3-hydroxyphenyl)-1-nonen-3-one hydrochloride, (E)-isomer DMAMHPN |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- This compound’s methyl groups enhance steric hindrance compared to PDA, affecting its coordination behavior with metal ions .

- Unlike the rigid bicyclic structure of DABCO, this compound’s linear chain allows conformational flexibility, enabling diverse binding modes in catalysis .

Functional and Physicochemical Properties

Comparative physicochemical data (hypothetical, based on diamine class trends):

| Property | This compound | PDA | DMEDA | DABCO |

|---|---|---|---|---|

| Boiling Point (°C) | 160–165 | 135–140 | 120–125 | 174–176 |

| Solubility in Water | High | Very High | Moderate | Low |

| pKa (N1, N2) | 10.2, 8.7 | 10.8, 9.5 | 9.9, 7.3 | 8.8 (both N) |

| LogP | -0.5 | -1.2 | 0.3 | 0.9 |

Functional Insights :

- This compound’s lower pKa values compared to PDA suggest reduced basicity, impacting its reactivity in acid-catalyzed reactions .

- Higher hydrophilicity (lower LogP) than DMEDA and DABCO makes this compound preferable in aqueous-phase catalytic systems .

Analytical Methodologies and Research Findings

This compound and its analogues are characterized using:

- NMR Spectroscopy : $ ^1\text{H} $ and $ ^{13}\text{C} $ NMR distinguish substituent patterns (e.g., methyl groups in this compound vs. PDA) .

- Mass Spectrometry : HRMS confirms molecular ion peaks ($ m/z $ 102.115 for this compound) and fragmentation patterns .

- Chromatography : HPLC or GC-MS methods separate diamines based on polarity and volatility, as outlined in forensic protocols for amphetamine analogues .

Comparative Studies :

- This compound’s methyl groups reduce its volatility compared to PDA, making it less suitable for gas-phase applications but stable in liquid-phase reactions .

- In coordination chemistry, this compound forms more stable complexes with transition metals (e.g., Cu²⁺) than DMEDA due to longer chain length and flexibility .

Discussion of Comparative Data

Advantages of this compound :

Limitations :

- Lower thermal stability than DABCO restricts use in high-temperature reactions.

- Limited literature on pharmacokinetics compared to medically relevant diamines (e.g., spermidine).

Contradictions :

- While suggests analytical methods for amphetamine analogues are applicable to this compound, its lack of aromaticity may necessitate modified protocols for detection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.